(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
This compound features a benzoate ester core linked to a thiazolidinone ring system with a Z-configuration at the exocyclic double bond. Key structural elements include:
- Thiazolidinone ring: A 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety, which is a five-membered heterocycle containing sulfur and nitrogen.
- Substituents: A propenoyl chain bearing a 4-methylthiazol-2-ylamino group and a methyl ester at the para position of the benzoate.
- Stereochemistry: The Z-configuration of the double bond in the thiazolidinone ring influences molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-11-10-28-18(20-11)21-15(23)7-8-22-16(24)14(29-19(22)27)9-12-3-5-13(6-4-12)17(25)26-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYIRRKEOSMXKI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities. The presence of a methylthiazole moiety further enhances its biological profile. The structural components allow for various interactions with biological targets, such as enzymes and receptors, which are crucial for its activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 8 | En. Cloacae | 0.004–0.03 | 0.008–0.06 |
| 15 | T. viride | 0.004–0.06 | Not reported |
These results indicate that the compound exhibits antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays, particularly focusing on its ability to inhibit cancer cell proliferation. For example:
| Compound | Cell Line | GI50 (µM) | IC50 (nM) |
|---|---|---|---|
| 5j | A-549 | 1.10 | 87 ± 5 |
| 5b | Panc-1 | 1.30 | 91 ± 7 |
| Doxorubicin | A-549 | 1.10 | 80 ± 5 |
Compounds derived from thiazolidinone structures have shown promising results comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone ring may interact with thiol groups in proteins, modulating enzyme activity.
- Receptor Interaction : The compound may engage in π–π stacking interactions with aromatic residues in receptors, influencing signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects .
Case Studies
In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Notably, compounds with specific substitutions on the thiazolidinone ring displayed enhanced activity against resistant bacterial strains and various cancer cell lines.
Study Highlights:
- Compound Design : Structural modifications were made to optimize biological activity.
- Testing : Comprehensive testing against Gram-positive and Gram-negative bacteria revealed significant potency.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related molecules from the literature:
*Representative range from analogs in .
Key Observations:
Substituent Effects on Physical Properties :
- Bulkier groups (e.g., triisopropylsilyl in ) increase melting points (107–109°C vs. 72–75°C) due to enhanced crystallinity.
- Electron-withdrawing substituents (e.g., dichlorobenzoyl in ) may increase lipophilicity compared to the target compound’s methylthiazolyl group.
Synthesis Efficiency: Yields for triisopropylsilyl-protected analogs (61–76%) are comparable to thiazol-4(5H)-one derivatives (65–85%) , suggesting similar challenges in cyclization steps. The target compound’s synthesis would likely require protection/deprotection strategies for the methylthiazolylamino group, analogous to methods in .
Spectral Characterization: ¹H NMR: Aromatic protons in the benzoate (δ 7.8–8.2 ppm) and thiazole (δ 6.5–7.5 ppm) regions are consistent across analogs . IR: Strong carbonyl stretches (ν ~1700 cm⁻¹) for the ester and thiazolidinone moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
